molecular formula C20H20FN5O4 B2993067 N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775346-76-3

N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No.: B2993067
CAS No.: 1775346-76-3
M. Wt: 413.409
InChI Key: BBLMHROBRSYPEY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C20H20FN5O4 and its molecular weight is 413.409. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Compounds similar to the specified chemical, especially those containing the 1,3,4-oxadiazole moiety, have been synthesized and tested for their potential antimicrobial and anti-inflammatory activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity in assays (K. Sunder & Jayapal Maleraju, 2013). Similarly, compounds with the 1,3,4-oxadiazole structure have shown modest antibacterial potential against various bacterial strains, highlighting the versatility of this chemical framework in combating microbial infections (N. Virk et al., 2023).

Antitubercular Potential

In addition to antimicrobial applications, derivatives of 1,3,4-oxadiazoles have been investigated for their antitubercular properties. A series of compounds synthesized from the oxadiazole structure were found to have significant activity against Mycobacterium tuberculosis, with some derivatives demonstrating inhibition levels comparable to standard antitubercular drugs (N. Desai et al., 2015). This suggests a promising avenue for the development of new antitubercular agents based on the oxadiazole structure, which could enhance the treatment options for tuberculosis.

Herbicidal Activity

Interestingly, certain derivatives with structural similarities to the specified compound have also been explored for their herbicidal activity. Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides exhibited potent herbicidal activities against dicotyledonous weeds, indicating the potential of these compounds in agricultural applications (Daoxin Wu et al., 2011). This further underscores the diverse utility of the oxadiazole and related frameworks in various scientific domains beyond pharmaceuticals.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-12-22-18(24-30-12)17-15-8-3-2-4-9-25(15)20(29)26(19(17)28)11-16(27)23-14-7-5-6-13(21)10-14/h5-7,10H,2-4,8-9,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLMHROBRSYPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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